Ssioriside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ssioriside involves the extraction from natural sources such as the barks of Prunus ssiori and Prunus padus . The extraction process typically includes the use of solvents like methanol or ethanol to isolate the compound from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound.
Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally follows similar extraction and purification processes as those used in laboratory settings. The scalability of these methods depends on the availability of the raw plant material and the efficiency of the extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions: Ssioriside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as hydroxyl groups and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids, while reduction can yield alcohol derivatives.
Scientific Research Applications
Ssioriside has a wide range of scientific research applications, including:
Industry: The compound’s antioxidant properties also make it a candidate for use in food preservation and cosmetic formulations.
Mechanism of Action
The mechanism of action of Ssioriside involves its interaction with various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, this compound’s inhibitory effect on α-glucosidase suggests that it may interfere with carbohydrate metabolism, potentially reducing blood sugar levels .
Comparison with Similar Compounds
Ssioriside is unique among lignan glycosides due to its specific structure and biological activities. Similar compounds include:
Nudiposide: Another lignan glycoside with similar antioxidant properties.
Lyoniside: A lignan glycoside that also exhibits enzyme inhibitory activities.
Sinapic Acid Glucoside: A phenolic acid glucoside with antioxidant properties.
These compounds share structural similarities with this compound but differ in their specific biological activities and applications.
Biological Activity
Ssioriside is a glycoside compound primarily derived from various plant sources, notably those belonging to the genus Sioris. It has garnered attention in recent years due to its potential biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound is characterized by its glycosidic bond, which is crucial for its biological activity. The specific arrangement of its functional groups influences its interaction with biological systems.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study employing various in vitro assays demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cells.
These results suggest that this compound could be a valuable compound for developing antioxidant therapies.
Anti-inflammatory Effects
This compound has been shown to modulate inflammatory pathways. In a study on macrophage cells, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.
This reduction indicates its potential application in treating inflammatory diseases.
Anticancer Properties
The anticancer effects of this compound have been investigated in various cancer cell lines. Notably, it has shown cytotoxic effects against breast and colon cancer cells.
In these studies, this compound induced apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Case Study 1: Antioxidant Efficacy
A clinical trial assessed the effects of a dietary supplement containing this compound on oxidative stress markers in healthy adults. Participants showed a significant reduction in malondialdehyde (MDA) levels after four weeks of supplementation, indicating enhanced antioxidant capacity.
Case Study 2: Anti-inflammatory Response
In a double-blind study involving patients with rheumatoid arthritis, administration of this compound led to marked improvements in pain and swelling scores compared to the placebo group. The study highlighted the compound's potential as an adjunct therapy for inflammatory conditions.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : By donating electrons to free radicals, this compound neutralizes reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
- Anti-inflammatory Mechanism : It inhibits the nuclear factor kappa B (NF-κB) pathway, leading to decreased expression of inflammatory mediators.
- Anticancer Mechanism : The induction of apoptosis through mitochondrial pathways has been observed in cancer cells treated with this compound.
Properties
CAS No. |
126882-53-9 |
---|---|
Molecular Formula |
C27H38O12 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[(2S,3S)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C27H38O12/c1-34-19-7-14(8-20(35-2)24(19)31)5-16(11-28)17(12-38-27-26(33)23(30)18(29)13-39-27)6-15-9-21(36-3)25(32)22(10-15)37-4/h7-10,16-18,23,26-33H,5-6,11-13H2,1-4H3/t16-,17-,18-,23+,26-,27-/m1/s1 |
InChI Key |
UTPBCUCEDIRSFI-KHLXKNNCSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C[C@H](CO)[C@H](CC2=CC(=C(C(=C2)OC)O)OC)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O |
Appearance |
Powder |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Ssioriside?
A: this compound, also known as (8S,8'S)-4,4'-dihydroxy-3,3',5,5'-tetramethoxylignan 9-O-β-D-xylopyranoside, possesses the molecular formula C26H34O12 and a molecular weight of 538.55 g/mol [].
Q2: Where has this compound been found in nature?
A2: this compound has been isolated from various plant sources, including:
- The roots of the Northern highbush blueberry (Vaccinium corymbosum L.) []
- The bark of Prunus ssiori and Prunus padus []
- The stem of Rhododendron mucronulatum []
- The inner bark of Betula schmidtii []
Q3: Has this compound exhibited any notable biological activity?
A: Research suggests that this compound demonstrates moderate inhibitory activity against α-glucosidase with an IC50 value of 650 μM []. This finding suggests potential applications for managing blood sugar levels, although further research is needed.
Q4: Are there other lignans found alongside this compound in these plants?
A4: Yes, several other lignans have been identified alongside this compound in various plant species, including:
- Nudiposide and Lyoniside in the roots of the Northern highbush blueberry []
- Lyoniside and Nudiposide in the bark of Afzelia africana []
- Eighteen lignans, including Lyoniresinol and Pinoresinol, in Machilus robusta []
Q5: What analytical methods are commonly employed to identify and characterize this compound?
A5: Researchers utilize various chromatographic and spectroscopic techniques for this compound identification and characterization. These methods include:
- Chromatography: Column chromatography using silica gel and Sephadex LH-20, as well as reversed-phase HPLC, are employed for isolation and purification [, ].
- Spectroscopy: Structural elucidation relies on spectroscopic data analysis, including 1H and 13C NMR, and mass spectrometry [, ].
Q6: What is the current understanding of the Structure-Activity Relationship (SAR) of this compound?
A: While specific SAR studies focusing solely on this compound are limited, research on related lignans suggests that structural modifications can significantly impact their biological activity []. Factors like the degree of hydroxylation, methylation, and glycosylation patterns may influence their binding affinities and overall potency.
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